1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC17670475
Molecular Formula: C6H5F3IN3O2
Molecular Weight: 335.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5F3IN3O2 |
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Molecular Weight | 335.02 g/mol |
IUPAC Name | 1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |
Standard InChI | InChI=1S/C6H5F3IN3O2/c1-2-12-5(10)3(13(14)15)4(11-12)6(7,8)9/h2H2,1H3 |
Standard InChI Key | KOIZOADUGARKHI-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure is a five-membered heterocyclic pyrazole ring containing two nitrogen atoms at positions 1 and 2. Substitutents are arranged as follows:
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Position 1: Ethyl group (-CH₂CH₃)
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Position 3: Trifluoromethyl group (-CF₃)
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Position 4: Nitro group (-NO₂)
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Position 5: Iodine atom (-I)
This substitution pattern creates a highly polarized electron distribution, with the nitro and trifluoromethyl groups acting as electron-withdrawing moieties, while the ethyl group provides steric bulk .
Molecular Formula and Weight
The molecular formula is C₆H₅F₃IN₃O₂, derived from the pyrazole backbone (C₃H₂N₂) modified by substituents. The molecular weight is 375.03 g/mol, calculated as follows:
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Carbon (6 × 12.01) = 72.06
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Hydrogen (5 × 1.01) = 5.05
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Fluorine (3 × 19.00) = 57.00
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Iodine (1 × 126.90) = 126.90
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Nitrogen (3 × 14.01) = 42.03
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Oxygen (2 × 16.00) = 32.00
Total = 72.06 + 5.05 + 57.00 + 126.90 + 42.03 + 32.00 = 375.03 g/mol
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step functionalization of pyrazole precursors. A representative pathway involves:
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Core Formation: Cyclocondensation of hydrazine with 1,3-diketones to form the pyrazole ring.
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Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) in acetic acid .
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Nitration: Introduction of the nitro group at position 4 via mixed acid (HNO₃/H₂SO₄) nitration.
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Trifluoromethylation: Radical trifluoromethylation at position 3 using Umemoto’s reagent.
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Ethylation: Alkylation at position 1 with ethyl bromide in the presence of a base (e.g., K₂CO₃).
Key Challenges:
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Regioselectivity: Competing reactions during nitration and iodination require precise temperature control (-10°C to 0°C) .
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Functional Group Compatibility: The nitro group’s oxidative nature necessitates protective strategies for subsequent alkylation .
Scale-Up Considerations
Industrial production faces hurdles in:
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Cost of Iodine: High reagent costs drive research into catalytic iodination methods.
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Waste Management: Neutralization of acidic byproducts (e.g., H₂SO₄) demands robust filtration systems.
Physicochemical Properties
Physical Properties
Property | Value | Method of Determination |
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Melting Point | 98–102°C | Differential Scanning Calorimetry |
Boiling Point | 321±42°C (predicted) | Group Contribution Method |
Density | 2.35±0.1 g/cm³ | Computational Prediction |
Solubility | Insoluble in H₂O; soluble in DMSO, DMF | Experimental Observations |
Chemical Stability
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Thermal Stability: Decomposes above 200°C, releasing NO₂ and I₂ gases.
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Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.
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Hydrolytic Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) .
Reactivity and Functionalization
Electrophilic Substitution
The iodine atom at position 5 serves as a leaving group, enabling cross-coupling reactions:
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Sonogashira Coupling: Reacts with terminal alkynes to form 5-alkynyl derivatives (e.g., with phenylacetylene) .
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biarylpyrazoles .
Example Reaction:
Reduction Reactions
The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding 1-ethyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole, a precursor for heterocyclic amines.
Applications in Scientific Research
Medicinal Chemistry
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Anticancer Agents: The trifluoromethyl group enhances membrane permeability, while the nitro group facilitates DNA intercalation. Analogues show IC₅₀ values of 2–5 µM against HeLa cells.
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Antimicrobials: Nitropyrazoles exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.
Material Science
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